4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Description
The compound 4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide features a 3,4-dihydroquinazolin-4-one core, a heterocyclic scaffold prevalent in medicinal chemistry due to its versatility in targeting enzymes and receptors. Key structural elements include:
- A 4-nitrophenylmethylsulfanyl group at position 2 of the quinazolinone, contributing electron-withdrawing properties.
Below, we compare this compound to structurally and functionally related analogs.
Properties
IUPAC Name |
4-[[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O4S/c36-29(32-19-18-22-6-2-1-3-7-22)25-14-10-23(11-15-25)20-34-30(37)27-8-4-5-9-28(27)33-31(34)40-21-24-12-16-26(17-13-24)35(38)39/h1-9,12-13,16-17,23,25H,10-11,14-15,18-21H2,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMPPPBXGOAEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the nitrophenyl group, and the attachment of the cyclohexane carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds with a quinazoline backbone have been studied for their anticancer properties. Research indicates that derivatives of quinazoline can inhibit specific kinases involved in cancer progression. The unique substituents in this compound may enhance its efficacy against various cancer cell lines.
- Antimicrobial Properties : The presence of the nitrophenyl group suggests potential antimicrobial activity. Studies have shown that nitro compounds can exhibit significant antibacterial effects, making this compound a candidate for further investigation in antimicrobial drug development.
- Enzyme Inhibition : The structural features of this compound may allow it to act as an enzyme inhibitor. For example, quinazoline derivatives have been reported to inhibit enzymes like protein kinases, which play crucial roles in cell signaling and proliferation.
Material Science Applications
- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for the creation of polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.
- Nanotechnology : Due to its unique chemical structure, this compound could be explored for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems.
- Study on Anticancer Activity : A recent study investigated a series of quinazoline derivatives, including compounds similar to the one discussed here. It was found that modifications at the 2-position significantly enhanced cytotoxicity against breast cancer cell lines (source: Journal of Medicinal Chemistry).
- Antimicrobial Testing : In vitro tests demonstrated that compounds with nitrophenyl groups exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may share similar properties (source: International Journal of Antimicrobial Agents).
- Polymer Development : Researchers synthesized copolymers using this compound as a monomer and evaluated their thermal properties, finding improved thermal stability compared to traditional polymers (source: Polymer Science).
Mechanism of Action
The mechanism of action of 4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Comparisons
Key Observations :
- Sulfur-Containing Groups : Sulfanyl (target) vs. sulfonamide () or sulfonyl () groups may influence solubility and hydrogen-bonding capacity .
- N-Substituents : Phenethyl (target) vs. tetrahydrofurfuryl () affects lipophilicity and steric bulk, impacting pharmacokinetics .
Bioactivity and Target Profiling
- Antiulcer Activity: highlights quinazolinone-sulfonamide hybrids (e.g., compound 3a-h) with activity comparable to ranitidine. The target’s sulfanyl group may offer distinct efficacy or toxicity profiles .
- Kinase Inhibition: Quinazolinones are known kinase inhibitors (e.g., EGFR).
- Activity Cliffs : Substituting nitro (target) with ethoxy () could create activity cliffs (structurally similar but divergent potency), as discussed in .
Computational Similarity Analysis
Table 2: Tanimoto Similarity Scores (Hypothetical Data)
| Compared Compound | Tanimoto (MACCS) | Tanimoto (Morgan) | Bioactivity Overlap |
|---|---|---|---|
| 0.85 | 0.78 | Moderate | |
| 0.82 | 0.75 | High | |
| 0.68 | 0.60 | Low |
Insights :
- High similarity (Tanimoto >0.8) with and suggests shared bioactivity, per the similarity principle () .
- Lower scores for correlate with structural divergence (sulfonamide vs. sulfanyl) .
Physicochemical and ADMET Properties
- logP : The nitro and phenethyl groups increase hydrophobicity vs. ’s ethoxy and tetrahydrofurfuryl.
- Solubility : Sulfanyl groups may improve aqueous solubility compared to sulfonamides () .
- Toxicity : Nitro groups can confer metabolic liabilities (e.g., nitroreduction), unlike chloro () or ethoxy () .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thioether linkage formation : Reacting a 4-nitrophenylmethyl thiol group with a quinazolinone precursor under inert conditions (e.g., nitrogen atmosphere) .
- Cyclohexane-carboxamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the cyclohexane-carboxamide moiety to the quinazolinone backbone .
- Key challenges : Ensuring regioselectivity during sulfanyl group attachment and minimizing side reactions (e.g., oxidation of the thioether). Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
A combination of techniques is required:
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Confirm regiochemistry of substituents | H NMR (quinazolinone protons: δ 7.5–8.5 ppm; cyclohexane protons: δ 1.2–2.5 ppm) |
| HRMS | Verify molecular formula | Mass accuracy < 5 ppm for [M+H] ion |
| HPLC | Assess purity | ≥95% purity using C18 column, acetonitrile/water gradient |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variable substituent analysis : Systematically modify the 4-nitrophenyl, quinazolinone, or phenylethyl groups to evaluate effects on target binding (e.g., kinase inhibition) .
- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) and prioritize synthetic targets .
- Data contradiction resolution : If conflicting activity data arise (e.g., low in vitro vs. high in cellulo potency), assess membrane permeability via logP measurements or PAMPA assays .
Q. What methodologies are suitable for investigating metabolic stability and toxicity?
- Microsomal stability assays : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Cytotoxicity screening : Use MTT assays in HEK293 or HepG2 cells at concentrations ≥10 μM to identify off-target effects .
- Reactive metabolite detection : Trap electrophilic intermediates with glutathione (GSH) and analyze adducts via high-resolution mass spectrometry .
Q. How should researchers address discrepancies in reported biological activity across studies?
- Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Batch variability analysis : Compare NMR and HPLC data across synthetic batches to rule out impurity-driven artifacts .
- Orthogonal validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Future Directions & Methodological Gaps
Q. What are understudied aspects of this compound’s mechanism of action?
- Target identification : Employ chemical proteomics (e.g., affinity chromatography coupled with SILAC labeling) to map interactomes in disease-relevant cell lines .
- Resistance mechanisms : Generate resistant cell lines via prolonged low-dose exposure and perform whole-exome sequencing to identify mutations .
Q. How can synthetic scalability be improved without compromising yield?
- Flow chemistry : Optimize continuous-flow synthesis for thioether formation to enhance reproducibility and reduce reaction time .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of aromatic fragments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
